molecular formula C11H14N2O B14906925 3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide

3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide

Cat. No.: B14906925
M. Wt: 190.24 g/mol
InChI Key: NDGRBYKDLZXKNP-UHFFFAOYSA-N
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Description

3-Methyl-N-(pyridin-3-ylmethyl)but-2-enamide is an α,β-unsaturated amide characterized by a pyridin-3-ylmethyl substituent on the nitrogen atom and a methyl group at the β-position of the butenamide backbone.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide

InChI

InChI=1S/C11H14N2O/c1-9(2)6-11(14)13-8-10-4-3-5-12-7-10/h3-7H,8H2,1-2H3,(H,13,14)

InChI Key

NDGRBYKDLZXKNP-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NCC1=CN=CC=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide typically involves the reaction of 3-methylpyridine with but-2-enamide under specific conditions. One common method involves the use of a catalyst such as magnesium oxide nanoparticles (MgO NPs) to facilitate the reaction. The reaction conditions often include the use of solvents like toluene and the application of heat to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Halogenating agents like bromine (Br₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide and related but-2-enamide derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
3-Methyl-N-(pyridin-3-ylmethyl)but-2-enamide Pyridin-3-ylmethyl ~188.23 (calculated) Hypothesized kinase inhibition; pyridine enhances solubility and binding
3-Methyl-N-(prop-2-yn-1-yl)but-2-enamide Propargyl (prop-2-yn-1-yl) 137.18 Research chemical; propargyl group may confer metabolic instability
Teriflunomide [(Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide] Cyano, hydroxy, trifluoromethylphenyl 270.2 Clinically used immunomodulator; trifluoromethyl enhances bioavailability and target affinity
Dacomitinib [(2E)-N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-yl}-4-(piperidin-1-yl)but-2-enamide] Quinazoline, piperidinyl, chloro-fluoro-phenyl 487.95 Approved EGFR/HER2 kinase inhibitor; complex substituents improve specificity and potency
Example 208 [(S,E)-N-(3-cyano-4-(3-chloro-4-fluoro-phenylamino)...but-2-enamide] Cyano, chloro-fluoro-phenyl, tetrahydrofuran-3-yl-oxy 596 Patent compound; bulky substituents likely enhance target engagement but reduce solubility

Key Observations:

Teriflunomide’s trifluoromethylphenyl group increases metabolic stability, a feature absent in the target compound but critical for its clinical success .

Synthetic Feasibility :

  • Yields for structurally complex derivatives (e.g., Example 208: 60.5%) suggest challenges in synthesizing multi-substituted but-2-enamides . The target compound’s simpler structure may allow higher synthetic efficiency.

Biological Relevance :

  • Dacomitinib’s quinazoline core and piperidinyl side chain confer specificity for EGFR/HER2 kinases, whereas the pyridine in the target compound may target distinct pathways .
  • The propargyl derivative () lacks clinical data, highlighting the importance of substituent choice in toxicity profiles .

Research Findings and Implications

  • Kinase Inhibition Potential: Pyridine-containing but-2-enamides are underrepresented in approved drugs but prevalent in patent literature (e.g., Examples 138–206), suggesting unexplored therapeutic niches .
  • Solubility vs. Potency Trade-offs : Smaller compounds like 3-methyl-N-(prop-2-yn-1-yl)but-2-enamide (MW 137.18) may exhibit better solubility but lower target affinity compared to the pyridin-3-ylmethyl analog .

Biological Activity

The compound 3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide is a member of a class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of 3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide can be depicted as follows:

C12H14N2\text{C}_{12}\text{H}_{14}\text{N}_2

This compound features a butenamide moiety linked to a pyridine ring, which is known for its ability to interact with various biological targets, including enzymes and receptors.

The biological activity of 3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide is primarily attributed to its ability to bind to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed that the compound may influence intracellular signaling cascades, leading to various biological effects such as anti-inflammatory and antimicrobial activities.

Anti-inflammatory Activity

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. For instance, related thiazole derivatives demonstrated a marked decrease in COX-2 mRNA expression when tested in cellular models .

Antimicrobial Activity

Preliminary studies suggest that 3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide may possess antimicrobial properties. The presence of the pyridine and thiazole rings enhances its interaction with microbial targets, potentially leading to the development of new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of COX-2 and iNOS expression
AntimicrobialPotential activity against various pathogens
CytotoxicityIC50 values against cancer cell lines

Cytotoxicity Studies

In cell viability assays, 3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide has shown cytotoxic effects against several cancer cell lines. Notably, derivatives have been reported to induce apoptosis in MDA-MB-231 triple-negative breast cancer cells with an IC50 value indicating significant potency .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 3-methyl-N-(pyridin-3-ylmethyl)but-2-enamide. Modifications in the functional groups attached to the core structure can lead to enhanced selectivity and potency against specific biological targets. For instance, the introduction of electron-donating groups has been linked to increased anti-inflammatory activity .

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